1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a novel triazole-pyrimidine hybrid. It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process of this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact details of the molecular structure are not provided in the available resources.科学的研究の応用
Anti-Cancer Activity
- Fluoro Substituted Benzo[b]pyran Derivatives :
- A study by Hammam et al. (2005) discussed compounds similar to the target molecule, highlighting their effectiveness against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).
- Pyrazole Derivatives as Anticancer Agents :
- Alam et al. (2016) synthesized and evaluated pyrazole derivatives for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines. These compounds showed promise as anticancer agents (Alam et al., 2016).
Antimicrobial Activity
- Novel Pyrazole Carbaldehyde Derivatives :
- Thangarasu et al. (2019) synthesized pyrazole derivatives and tested their antimicrobial efficacy. The study provides insights into the potential use of these compounds in treating microbial infections (Thangarasu et al., 2019).
Enzymatic Activity and Molecular Docking Studies
- Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives :
- Flefel et al. (2018) synthesized novel pyridine derivatives and conducted molecular docking screenings, revealing moderate to good binding energies on target proteins. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
作用機序
Target of Action
The primary targets of this compound are the Tropomyosin receptor kinases (TrkA/B/C) . These receptors are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers . They are also implicated in numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease .
Biochemical Pathways
The inhibition of TrkA/B/C receptors disrupts several biochemical pathways involved in cell proliferation and survival. This can lead to the suppression of tumor growth and metastasis . .
Result of Action
The inhibition of TrkA/B/C receptors by this compound can lead to the suppression of tumor growth and metastasis in various types of cancers . It may also have potential therapeutic effects in neurodegenerative diseases .
特性
IUPAC Name |
1-(4-fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-13(2)18-16-11-22-26(15-7-5-14(21)6-8-15)19(16)20(28)25(23-18)12-17(27)24-9-3-4-10-24/h5-8,11,13H,3-4,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZGTQLXQOPEOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。